Lasalocid-Natrium

Übersicht

Beschreibung

Lasalocid sodium is a divalent polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. It is widely used as a medicinal feed additive to control coccidiosis in poultry species. Lasalocid sodium is known for its ability to form neutral complexes with monovalent and divalent cations, facilitating their transport across cell membranes .

Wissenschaftliche Forschungsanwendungen

Lasalocid-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die ionische Homöostase in Zielorganismen stört. Es bildet neutrale Komplexe mit einwertigen und zweiwertigen Kationen, wie Natrium und Kalium, und erleichtert deren Transport über Zellmembranen. Dies stört das Ionenungleichgewicht innerhalb der Zellen, was zu osmotischer Lyse und Zelltod führt . Die molekularen Ziele von this compound umfassen Ionenkanäle und Transporter, die an der Aufrechterhaltung zellulärer Ionengradienten beteiligt sind .

Wirkmechanismus

Target of Action

Lasalocid sodium, also known as Bovatec, is a polyether ionophore with potent antibacterial activity . It primarily targets coccidia , a group of protozoan parasites, and is used extensively in the livestock industry for the prevention and treatment of coccidiosis . It is also known to form neutral complexes with monovalent and divalent cations, including sodium and potassium .

Mode of Action

Lasalocid sodium operates by forming lipid-soluble complexes with sodium and potassium cations . This action increases the permeability of the cell membrane for these ions . The compound disrupts ionic homeostasis within the coccidia, leading to osmotic lysis and death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by lasalocid sodium involves the disruption of ionic homeostasis within the target organism . By forming complexes with sodium and potassium ions, lasalocid sodium alters the ion balance across the cell membrane . This disturbance in ionic homeostasis leads to osmotic lysis, causing the death of the coccidia .

Pharmacokinetics

The pharmacokinetics of lasalocid sodium involve its absorption, distribution, metabolism, and excretion (ADME). In a study conducted on mice, it was found that approximately 97% of the administered dose was recovered in excreta and cage wash within 24 hours after the first dose . By 4 hours after the last dose, approximately 77% of the dose was recovered in the feces, 1% in the urine, and 2.6% in cage wash . This suggests that lasalocid sodium is primarily excreted through the feces.

Result of Action

The primary result of lasalocid sodium’s action is the prevention and treatment of coccidiosis in livestock . By disrupting ionic homeostasis within the coccidia, lasalocid sodium causes osmotic lysis and death of the parasite . This helps to control the spread of coccidiosis within livestock populations, improving the overall health and productivity of the animals.

Action Environment

The efficacy and stability of lasalocid sodium can be influenced by various environmental factors. For instance, cross-contamination of non-target feedstuffs by lasalocid sodium can occur, potentially leading to exposure in non-target species . Therefore, careful management practices are necessary to prevent such cross-contamination and ensure the safe and effective use of lasalocid sodium.

Biochemische Analyse

Biochemical Properties

Lasalocid sodium plays a crucial role in biochemical reactions. It is capable of making neutral complexes with monovalent and divalent cations and transporting them through apolar phases, including lipid bilayer membranes . This ability to disturb ionic homeostasis leads to the osmotic lysis of coccidia .

Cellular Effects

Lasalocid sodium has significant effects on various types of cells and cellular processes. It influences cell function by disturbing ionic homeostasis, which can lead to osmotic lysis of coccidia . In growing goats, lasalocid sodium supplementation has been shown to improve growth performance and lipoprotein profile .

Molecular Mechanism

The molecular mechanism of action of lasalocid sodium involves its ability to form neutral complexes with monovalent and divalent cations and transport them through apolar phases . This disrupts the ion balance in the target microorganisms, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lasalocid sodium change over time. For instance, in a study involving mice, approximately 97% of the dose was recovered in excreta and cage wash within 24 hours after the first dose .

Dosage Effects in Animal Models

The effects of lasalocid sodium vary with different dosages in animal models. For example, in growing goats, supplementation of lasalocid sodium at a level of 30 ppm/kg dry matter increased body weight gain and average daily gain .

Metabolic Pathways

Lasalocid sodium is involved in the metabolic pathway that disturbs ionic homeostasis, leading to osmotic lysis of coccidia . This process involves the transport of monovalent and divalent cations through apolar phases .

Transport and Distribution

Lasalocid sodium is transported and distributed within cells and tissues through its ability to form neutral complexes with monovalent and divalent cations and transport them through apolar phases .

Subcellular Localization

The subcellular localization of lasalocid sodium is related to its ability to transport monovalent and divalent cations through apolar phases, including lipid bilayer membranes . This allows it to disturb ionic homeostasis within the cell, leading to osmotic lysis of coccidia .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lasalocid-Natrium kann aus Lasalocidsäure synthetisiert werden, die aus der Fermentation von Streptomyces lasaliensis gewonnen wird. Der Syntheseprozess beinhaltet die Extraktion von Lasalocidsäure aus der Fermentationsbrühe, gefolgt von deren Umwandlung in this compound durch Neutralisation mit Natriumhydroxid .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound durch Fermentation von Streptomyces lasaliensis in großtechnischen Bioreaktoren hergestellt. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um Lasalocidsäure zu isolieren. Die Säure wird anschließend mit Natriumhydroxid neutralisiert, um this compound zu erzeugen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lasalocid-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Ester und Derivate, die unterschiedliche biologische Aktivitäten aufweisen.

Vergleich Mit ähnlichen Verbindungen

Lasalocid-Natrium gehört zu einer Gruppe von Polyether-Ionophor-Antibiotika, zu denen Verbindungen wie Salinomycin, Monensin und Semduramycin gehören. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen biologischen Aktivitäten . Im Vergleich zu anderen Ionophoren ist this compound einzigartig in seiner Fähigkeit, stabile Komplexe mit einer breiten Palette von Metallkationen zu bilden, was es sehr effektiv macht, die ionische Homöostase in Zielorganismen zu stören .

Ähnliche Verbindungen

Salinomycin: Ein weiteres Polyether-Ionophor-Antibiotikum, das in Geflügel- und Rinderfutter verwendet wird.

Monensin: Wird häufig in Wiederkäuerfutter verwendet, um die Futtereffizienz zu verbessern und Kokzidiose zu kontrollieren.

Semduramycin: Wird als Antikoksidialmittel in Geflügelfutter verwendet

Die einzigartigen Eigenschaften von this compound und sein breites Wirkungsspektrum machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in industriellen Anwendungen.

Eigenschaften

CAS-Nummer |

25999-20-6 |

|---|---|

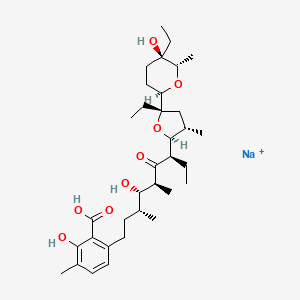

Molekularformel |

C34H54NaO8 |

Molekulargewicht |

613.8 g/mol |

IUPAC-Name |

sodium;6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+;/m1./s1 |

InChI-Schlüssel |

JCKLHIQQJWLHGH-HWLWSTNVSA-N |

SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+] |

Isomerische SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |

Kanonische SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

25999-20-6 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Avatec Lasalocid Lasalocid A Ro 2 2985 Ro 2-2985 Ro 22985 X-537A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.